7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid

Lipoxygenase Inflammation Inhibitor

For researchers studying multi-target inflammatory or oncogenic pathways, DOMA is the definitive polypharmacological tool. Unlike single-target LOX inhibitors, it simultaneously inhibits 5-LOX, COX, and carboxylesterase while providing direct antioxidant activity. Key outcomes: - Enables dissection of LOX/COX crosstalk and oxidative stress in a single probe. - Functional monocyte differentiation and antiproliferative effects for validating anticancer strategies. - Acts as a dual-function reference for lipid antioxidant protection mechanisms. Supplied with rigorous QA/QC to ensure batch-to-batch reproducibility for your critical assays.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 52483-27-9
Cat. No. B1325775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid
CAS52483-27-9
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)OC
InChIInChI=1S/C15H20O5/c1-19-12-8-11(9-13(10-12)20-2)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
InChIKeyTWBXPYASCCYFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic Acid (CAS 52483-27-9) – Key Properties & Vendor Info


7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid (CAS 52483-27-9), also known as DOMA , is a synthetic organic compound with the molecular formula C15H20O5 and a molecular weight of 280.316 g/mol [1]. It belongs to the class of medium-chain ω-oxo fatty acids, featuring a heptanoic acid backbone terminated by a 3,5-dimethoxyphenyl ketone moiety [2]. This compound is recognized as a potent lipoxygenase (LOX) inhibitor [3], acting as an antioxidant and exhibiting biological activities including the inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [4].

Why You Can't Substitute 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic Acid (CAS 52483-27-9) with Generic LOX Inhibitors


While many compounds are described as 'lipoxygenase inhibitors,' their specific activities, selectivity profiles, and ancillary properties differ markedly, precluding simple substitution. 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid (DOMA) is characterized by a unique combination of potent LOX inhibition [1] and a broad ancillary activity profile, including antioxidant effects [2] and inhibition of multiple enzymes such as carboxylesterase and cyclooxygenase [3]. This polypharmacology is not shared by more selective, single-target LOX inhibitors. Furthermore, DOMA has demonstrated functional cellular differentiation effects [4] and protective actions in mutagenesis and venom models [5], which are not replicable by structurally unrelated LOX inhibitors. Therefore, substituting DOMA with a generic or alternative LOX inhibitor would result in a different experimental or therapeutic outcome, underscoring the need for precise compound selection.

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic Acid (CAS 52483-27-9): Quantitative Evidence for Informed Procurement


Lipoxygenase Inhibition: DOMA vs. Selective 5-LOX Inhibitors

DOMA is a potent lipoxygenase inhibitor [1], but its exact potency (IC50) is not available for direct comparison to selective inhibitors like PF-4191834. However, DOMA's broader polypharmacology (inhibition of multiple enzymes) differentiates it from highly selective compounds. PF-4191834 is a potent and selective non-redox 5-LOX inhibitor with an IC50 of 130-229 nM . The key differentiator is selectivity: PF-4191834 is highly selective for 5-LOX, whereas DOMA inhibits 5-LOX, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. This multi-target profile makes DOMA a distinct tool for studying broader metabolic or inflammatory pathways.

Lipoxygenase Inflammation Inhibitor

Lipoxygenase Inhibition: DOMA vs. Selective 15-LOX Inhibitors

DOMA's activity against 15-LOX is not quantified, but it is described as a lipoxygenase inhibitor [1]. In contrast, ML351 is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1) with an IC50 of 200 nM . ML351 exhibits >250-fold selectivity for 15-LOX-1 over 5-LOX , whereas DOMA inhibits multiple enzymes including 5-LOX and cyclooxygenase [2]. This difference in selectivity is crucial for experimental design.

15-Lipoxygenase Inflammation Inhibitor

Antioxidant Activity: DOMA as a Multi-Functional Agent

DOMA is reported to serve as an antioxidant in fats and oils [1]. This property is separate from its enzyme inhibition activities. While many lipoxygenase inhibitors are evaluated for antioxidant activity, this is not a universal feature. For example, the selective 15-LOX inhibitor 4-MMPB (15-Lipoxygenase Inhibitor 1) has been shown to have an IC50 of 69.6 μM for DPPH radical scavenging . The antioxidant activity of DOMA provides an additional, potentially synergistic, mechanism of action that may not be present in other LOX inhibitors, making it a valuable tool for studies where both LOX inhibition and direct radical scavenging are desired.

Antioxidant Lipid Peroxidation Free Radical Scavenger

Cellular Differentiation Effects: Unique Functional Activity of DOMA

DOMA exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional, cell-based activity is a key differentiator from compounds that only exhibit enzymatic inhibition. While other compounds may show antiproliferative effects, the specific induction of monocyte differentiation is a distinctive characteristic of DOMA. This property suggests potential applications in cancer research and dermatology that are not shared by simple LOX inhibitors [2].

Cellular Differentiation Anticancer Monocyte

Best Research and Industrial Applications for 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic Acid (CAS 52483-27-9)


Investigating Polypharmacology in Inflammation and Cancer

Researchers seeking to study the effects of simultaneous inhibition of lipoxygenase, cyclooxygenase, and other enzymes, combined with antioxidant activity, should procure 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid. Its unique, broad-acting profile makes it a superior tool for exploring complex inflammatory or oncogenic pathways compared to highly selective inhibitors [1][2].

Studies of Cellular Differentiation and Anticancer Mechanisms

For investigations into the induction of monocyte differentiation from undifferentiated precursor cells, DOMA is the compound of choice. This specific functional activity, supported by evidence of arresting proliferation [3], is not a characteristic of standard lipoxygenase inhibitors. Procurement should be prioritized for research aiming to validate differentiation-based anticancer strategies or to explore treatments for hyperproliferative skin disorders [4].

Antioxidant and Lipid Protection Research

In studies examining the protective effects of antioxidants on lipids (fats and oils), DOMA serves as a valuable reference compound with established activity [5]. Its dual role as an enzyme inhibitor and direct antioxidant allows researchers to dissect the contribution of each mechanism in complex biological systems, a capability not offered by many LOX-specific tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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